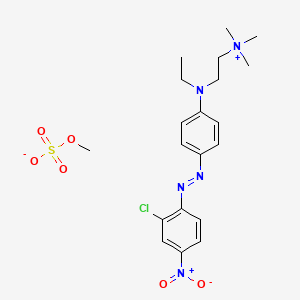
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)-N,N,N-trimethylethanaminium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cationic red GTL is a versatile dye widely used in various scientific and industrial applications. It is known for its vibrant red color and its ability to bind to negatively charged surfaces, making it useful in a range of fields from textile dyeing to biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cationic red GTL is typically synthesized through a series of chemical reactions involving the coupling of aromatic amines with diazonium salts. The process often involves the use of strong acids and bases to facilitate the formation of the desired dye compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of cationic red GTL involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through processes such as crystallization and filtration to remove any impurities. The final product is often dried and ground into a fine powder for ease of use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cationic red GTL undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Cationic red GTL can also be reduced, which may alter its color and binding properties.
Substitution: The dye can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving cationic red GTL include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like hydrogen peroxide. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of cationic red GTL depend on the specific type of reaction. For example, oxidation may produce different colored compounds, while reduction can lead to colorless or differently colored products. Substitution reactions can result in the formation of new dye compounds with altered properties .
Applications De Recherche Scientifique
Cationic red GTL is used in a wide range of scientific research applications, including:
Chemistry: It is used as a staining agent to visualize chemical reactions and processes.
Biology: The dye is employed in cell staining to observe and analyze cell structures and functions.
Medicine: Cationic red GTL is used in diagnostic procedures to detect and monitor various biological molecules and pathogens.
Mécanisme D'action
The mechanism of action of cationic red GTL involves its ability to bind to negatively charged surfaces, such as cell membranes and other biological structures. This binding is facilitated by the positive charge on the dye molecule, which interacts with the negative charges on the target surfaces. The dye can also generate reactive oxygen species under certain conditions, which can lead to the oxidation of target molecules .
Comparaison Avec Des Composés Similaires
Cationic red GTL is unique in its ability to bind strongly to negatively charged surfaces and its vibrant red color. Similar compounds include:
Safranine T: Another cationic dye used for similar applications but with different binding properties.
Methylene Blue: A cationic dye with a blue color, used in various staining and diagnostic applications.
Cationic red GTL stands out due to its specific binding affinity and color properties, making it a valuable tool in both scientific research and industrial applications.
Propriétés
Numéro CAS |
14254-17-2 |
|---|---|
Formule moléculaire |
C19H25ClN5O2.CH3O4S C20H28ClN5O6S |
Poids moléculaire |
502.0 g/mol |
Nom IUPAC |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H25ClN5O2.CH4O4S/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;1-5-6(2,3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
NUSZYOCSDMLOQE-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


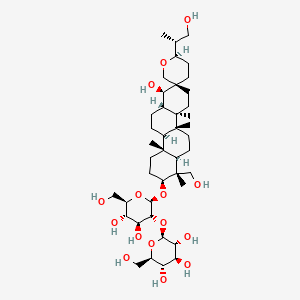
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)

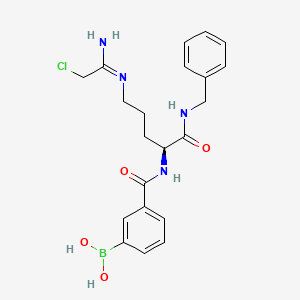
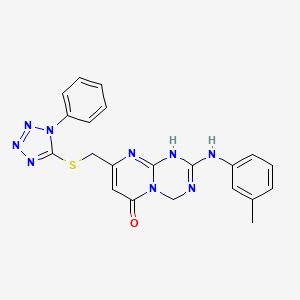
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
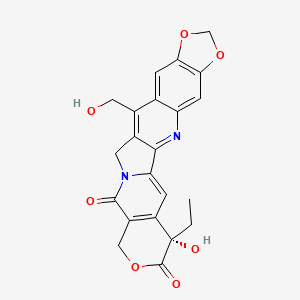
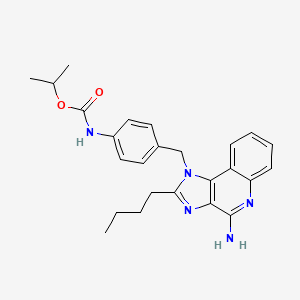
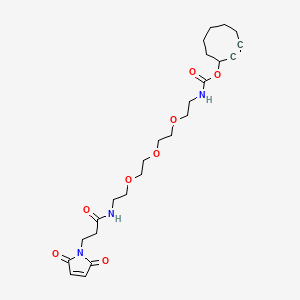
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
